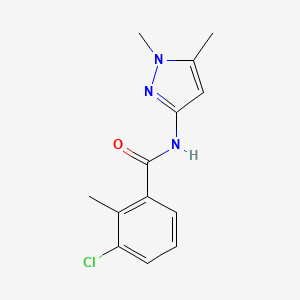![molecular formula C16H18N4O B6625443 [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)
[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential application in drug development. MPMP has been found to exhibit promising pharmacological properties, making it a promising candidate for further research. In
Wirkmechanismus
The mechanism of action of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to increase serotonin and acetylcholine levels, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to exhibit antioxidant and anti-inflammatory properties. Additionally, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone is that it exhibits high affinity for the serotonin transporter, which makes it a promising candidate for further research in the development of antidepressant drugs. However, one limitation of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its pharmacological properties.
Zukünftige Richtungen
There are several future directions for research on [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone. One area of research could focus on further elucidating the mechanism of action of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, which could provide insight into its potential therapeutic effects. Additionally, research could focus on developing drugs based on the pharmacological properties of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, specifically for the treatment of neurological disorders such as Alzheimer's disease and depression. Finally, research could focus on exploring the potential side effects of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, which could inform the development of safe and effective drugs based on its pharmacological properties.
In conclusion, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone is a promising chemical compound that has gained attention in the scientific community due to its potential application in drug development. While its mechanism of action is not fully understood, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to exhibit promising pharmacological properties, making it a promising candidate for further research. Future research on [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone could provide insight into its potential therapeutic effects and inform the development of safe and effective drugs based on its pharmacological properties.
Synthesemethoden
The synthesis of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone involves the reaction between 4-methyl-3-pyridylhydrazine and 3-bromo-4-(4-methyl-3-pyridyl)piperazine, followed by the reaction with 3-pyridylboronic acid. The resulting product is [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been studied for its potential application in drug development, specifically as a potential treatment for neurological disorders such as Alzheimer's disease and depression. [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to exhibit significant affinity for the serotonin transporter, which plays a crucial role in regulating mood and emotions. Additionally, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in learning and memory.
Eigenschaften
IUPAC Name |
[4-(4-methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-13-4-6-18-12-15(13)19-7-9-20(10-8-19)16(21)14-3-2-5-17-11-14/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIWTHRWSXUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6625361.png)
![1-[[1-(3-Chloropyridin-2-yl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625378.png)

![1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625388.png)

![N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6625411.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625417.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6625422.png)
![N-(3-chlorophenyl)-2-[methyl-(4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetamide](/img/structure/B6625436.png)

![3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol](/img/structure/B6625466.png)
![Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate](/img/structure/B6625474.png)
![[1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol](/img/structure/B6625481.png)
![[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol](/img/structure/B6625485.png)